molecular formula C12H10N2O3 B12928024 2-Methyl-6-nitro-3-phenoxypyridine

2-Methyl-6-nitro-3-phenoxypyridine

Katalognummer: B12928024
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: UBXHYOMFOKHCLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-nitro-3-phenoxypyridine is an organic compound with the molecular formula C12H10N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the 2-position, a nitro group at the 6-position, and a phenoxy group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-3-phenoxypyridine typically involves the reaction of 6-chloro-2-methyl-3-nitropyridine with phenol in the presence of a base such as cesium carbonate. The reaction is carried out in acetonitrile at temperatures ranging from 0°C to room temperature over a period of 15 hours. The product is then isolated by filtration and dried to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow systems to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-6-nitro-3-phenoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups using reagents such as ammonia or amines.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Ammonia or amines in the presence of a base.

    Reduction: Hydrogen gas with a metal catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Substitution: 2-Methyl-6-amino-3-phenoxypyridine.

    Reduction: 2-Methyl-6-amino-3-phenoxypyridine.

    Oxidation: 2-Carboxy-6-nitro-3-phenoxypyridine.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-nitro-3-phenoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-nitro-3-phenoxypyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Similar Compounds:

  • 2-Methyl-3-nitro-6-phenoxypyridine
  • 2-Methyl-6-nitro-4-phenoxypyridine
  • 2-Methyl-6-nitro-3-phenylpyridine

Comparison: this compound is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H10N2O3

Molekulargewicht

230.22 g/mol

IUPAC-Name

2-methyl-6-nitro-3-phenoxypyridine

InChI

InChI=1S/C12H10N2O3/c1-9-11(7-8-12(13-9)14(15)16)17-10-5-3-2-4-6-10/h2-8H,1H3

InChI-Schlüssel

UBXHYOMFOKHCLV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.